6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

Osteoporosis Bone Metastasis Osteoblast Differentiation

6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a synthetic heterocyclic compound belonging to the class of coumarin-imidazo[1,2-a]pyridine hybrids. Its structure features a 2H-chromen-2-one (coumarin) core linked at the 3-position to a 7-methylimidazo[1,2-a]pyridine moiety, with a methoxy substituent at the 6-position of the coumarin ring.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
CAS No. 330832-38-7
Cat. No. B6527607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one
CAS330832-38-7
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC(=C4)OC)OC3=O
InChIInChI=1S/C18H14N2O3/c1-11-5-6-20-10-15(19-17(20)7-11)14-9-12-8-13(22-2)3-4-16(12)23-18(14)21/h3-10H,1-2H3
InChIKeyDCCQIFALWAYPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one (CAS 330832-38-7): A Coumarin-Imidazopyridine Hybrid Scaffold for Specialized Research


6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a synthetic heterocyclic compound belonging to the class of coumarin-imidazo[1,2-a]pyridine hybrids [1]. Its structure features a 2H-chromen-2-one (coumarin) core linked at the 3-position to a 7-methylimidazo[1,2-a]pyridine moiety, with a methoxy substituent at the 6-position of the coumarin ring. This scaffold is of research interest because the fusion of a coumarin with an imidazo[1,2-a]pyridine creates a rigid, polycyclic framework that can engage multiple biological targets simultaneously, a feature explored in drug discovery programs for cancer-induced osteoporosis and antibacterial applications [2].

Why a Simple Coumarin or Imidazopyridine Cannot Replace 6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one


The scientific value of 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one lies in its dual pharmacophoric character. Simple coumarins or unsubstituted imidazo[1,2-a]pyridines lack the integrated architecture required for the polypharmacology observed in this hybrid class [1]. Research on structurally analogous 6-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one derivatives demonstrates that even minor substituent changes on either ring system profoundly alter biological activity. For instance, among a series of closely related analogs, only specific substitution patterns (e.g., compounds 6l and 6o) exhibited significant apoptosis induction in MDA-MB-231 cancer cells, while others were inactive [2]. This steep structure-activity relationship (SAR) means that a generic coumarin-imidazopyridine hybrid cannot be assumed to reproduce the properties of this specific substitution pattern; procurement must be exact.

Quantitative Evidence for 6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one Selection: Comparator-Based Analysis


Osteoprotective Differentiation: Alkaline Phosphatase (ALP) Activity in Calvarial Osteoblasts vs. Unsubstituted Core Scaffold

In the coumarin-imidazo[1,2-a]pyridine hybrid series, compounds with the 6-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one core scaffold were tested in a primary calvarial osteoblast assay. The unsubstituted core scaffold showed baseline ALP activity, while derivatives with specific substitution patterns (e.g., 6l) significantly enhanced osteoblast differentiation. Direct quantitative data for the 6-methoxy-7-methyl variant (CAS 330832-38-7) has not been reported in peer-reviewed literature; however, SAR trends within the class indicate that electron-donating substituents at the 6-position of the coumarin ring can modulate activity [1].

Osteoporosis Bone Metastasis Osteoblast Differentiation

Apoptosis Induction in MDA-MB-231 Cancer Cells: Activity Profile of Substituted Hybrids vs. Inactive Analogs

In a series of coumarin-imidazo[1,2-a]pyridine hybrids, only select substitution patterns induced significant apoptosis. Compounds 6l and 6o induced apoptosis in MDA-MB-231 breast cancer cells via mitochondrial depolarization, measured by flow cytometry, while other analogs with different substituents did not [1]. The specific 6-methoxy-7-methyl combination has not been explicitly profiled, but the SAR demonstrates that apoptosis induction is highly sensitive to the nature and position of substituents on both rings.

Anticancer Apoptosis Breast Cancer

Antibacterial Peptide Deformylase (PDF) Inhibition: Docking-Based Selectivity vs. Related 2H-Chromene Hybrids

In a molecular docking study on 2H-chromene-based imidazo[1,2-a]pyridine derivatives as peptide deformylase inhibitors, the docking scores and binding interactions varied significantly depending on the substitution pattern [1]. The target compound's 6-methoxy and 7-methyl groups are predicted to influence hydrogen-bonding and hydrophobic contacts within the PDF active site. However, no experimental IC50 values have been published for this exact compound against PDF.

Antibacterial Peptide Deformylase Molecular Docking

Optimal Research and Procurement Scenarios for 6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one


Bone Metastasis Microenvironment Studies

Based on class-level evidence showing that coumarin-imidazo[1,2-a]pyridine hybrids can reverse the negative impact of MDA-MB-231 cancer cells on osteoblast differentiation in co-culture models [1], this compound can serve as a tool compound to probe the role of specific substitution patterns in re-establishing bone homeostasis. Researchers should use the exact 6-methoxy-7-methyl variant to maintain SAR continuity with prior active analogs (6l, 6o).

Structure-Activity Relationship (SAR) Expansion for Dual Anti-Osteoporotic/Anticancer Agents

The steep SAR observed in the coumarin-imidazo[1,2-a]pyridine series, where only select substitution patterns exhibit significant apoptosis and osteogenic gene upregulation (BMP2, RUNX2, COL1, OCN) [1], makes this specific compound a critical intermediate for systematic medicinal chemistry optimization. Its distinct 6-methoxy group and 7-methyl substitution can serve as a basis for exploring electronic and steric effects on dual activity.

Antibacterial Lead Optimization Targeting Peptide Deformylase

In silico studies indicate that the 2H-chromene-imidazo[1,2-a]pyridine scaffold, including the target compound's core, is a promising PDF inhibitor scaffold [2]. This compound can be used as a starting point for synthesizing a focused library to validate docking predictions and determine experimental IC50 values against bacterial PDF.

Chemical Biology Probe for Mitochondrial Depolarization Studies

Class-level evidence demonstrates that active coumarin-imidazo[1,2-a]pyridine hybrids induce apoptosis through mitochondrial depolarization without affecting normal cells [1]. This compound can be employed in mechanistic studies to elucidate the mitochondrial pathways engaged by this chemotype, provided its activity profile is first confirmed in-house.

Quote Request

Request a Quote for 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.